2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
Overview
Description
2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as AZA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood; however, it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and oxidative stress markers in cells. Additionally, 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is its potential therapeutic applications in various diseases. Additionally, 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the research on 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. One direction is to further elucidate its mechanism of action and identify the specific pathways through which it exerts its therapeutic effects. Additionally, more studies are needed to determine the optimal dosage and treatment duration of 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide for various diseases. Furthermore, the potential toxicity of 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide needs to be further explored to ensure its safety for clinical use.
In conclusion, 2-(1-azepanyl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications. Further research is needed to fully understand its mechanism of action, identify its optimal dosage and treatment duration, and ensure its safety for clinical use.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-15-7-8-16(23-2)14(11-15)12-18-19-17(21)13-20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,19,21)/b18-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZCOUCZGHFSCB-LDADJPATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CN2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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